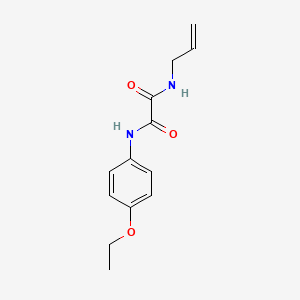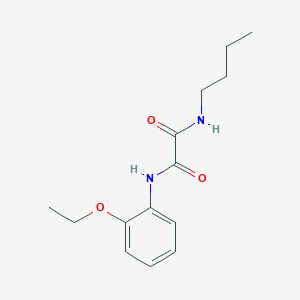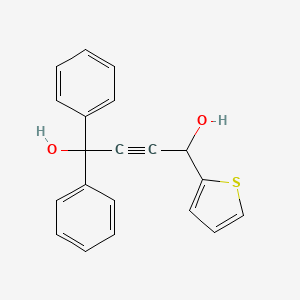![molecular formula C22H30N4O2 B5063769 N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)
N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide, also known as ML277, is a small molecule inhibitor of the voltage-gated potassium channel Kv7.2/7.3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide inhibits the Kv7.2/7.3 potassium channel, which is involved in regulating neuronal excitability. By inhibiting this channel, this compound reduces neuronal excitability and promotes neuronal stability, which may explain its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the firing rate of neurons, increases the threshold for action potential generation, and reduces the duration of action potentials. This compound also enhances synaptic transmission and increases the amplitude of excitatory postsynaptic potentials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide is its specificity for the Kv7.2/7.3 channel, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide. One area of interest is the development of more potent and selective Kv7.2/7.3 inhibitors. Another area of interest is the investigation of this compound's effects on other potassium channels and ion channels, which may provide new insights into its mechanism of action and potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in human subjects.
Synthesemethoden
The synthesis of N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide involves a multistep process starting with the reaction of 4-methoxybenzyl chloride with piperidine to form N-(4-methoxybenzyl)piperidine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}piperidine. Finally, this compound is reacted with cyclopentanecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, neuropathic pain, bipolar disorder, and schizophrenia. It has been shown to effectively reduce seizures in animal models of epilepsy and alleviate neuropathic pain in rats. This compound has also been found to improve cognitive function in animal models of bipolar disorder and schizophrenia.
Eigenschaften
IUPAC Name |
N-[2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-28-20-8-6-17(7-9-20)16-25-14-11-19(12-15-25)26-21(10-13-23-26)24-22(27)18-4-2-3-5-18/h6-10,13,18-19H,2-5,11-12,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYHAGRISSYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5063691.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5063692.png)
![2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid](/img/structure/B5063698.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)
![1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)

![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)
![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)

![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
